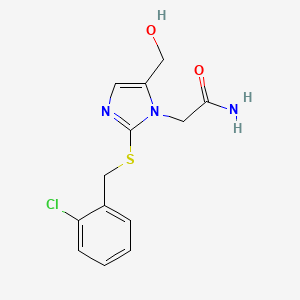
4-(3-(Bromomethyl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Bromomethyl)phenyl)morpholine is a chemical compound with the CAS Number 1314884-51-9 and a linear formula of C11H14BrNO . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C11H14BrNO/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 . The molecular weight of this compound is 256.14 .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Catalyst Improvement for Cross-Coupling Reactions
An improved copper-based catalyst system incorporating 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand significantly enhances the efficiency of cross-coupling reactions between aryl iodides, bromides, and various alcohols. This advancement reduces the need for excessive quantities of alcohol coupling partners, allowing for a broader range of functional groups to be tolerated in both electrophilic and nucleophilic coupling partners (Altman et al., 2008).
Antimicrobial and Modulating Activity
4-(Phenylsulfonyl) morpholine exhibits significant antimicrobial and modulating activities against standard and multi-resistant strains of various bacteria and fungi. Its combination with amikacin, for example, shows a marked reduction in the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, highlighting its potential in treating resistant microbial infections (Oliveira et al., 2015).
Antimicrobial Properties of Substituted Compounds
Research into substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds demonstrates their significant antimicrobial properties. The synthesis and evaluation of these compounds, through Crossed-Aldol condensation, offer new insights into the substituent effects on their antimicrobial activities, presenting a novel class of compounds for further pharmacological exploration (Balaji et al., 2017).
Intermediate in Anticoagulant Synthesis
The synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the production of the anticoagulant rivaroxaban, illustrates the compound's role in drug development. Through a series of reactions starting from bromobenzene, this research highlights an efficient pathway to create valuable intermediates for pharmaceutical applications (Lingyan et al., 2011).
Inhibition of HIV-1 Reverse Transcriptase
The beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, derived from the addition of morpholine to alpha-3,4-epoxycarane, demonstrates effectiveness as a chiral moderator in the synthesis of DPC 963, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for treating HIV-1. This research underscores the potential of morpholine derivatives in the development of antiviral therapeutics (Kauffman et al., 2000).
Safety and Hazards
properties
IUPAC Name |
4-[3-(bromomethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAQSTCAEQGBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2887849.png)


![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2887852.png)

![2-Chloro-1-(2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one](/img/structure/B2887855.png)
![[4-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2887856.png)



![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)
![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2887868.png)

![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2887871.png)